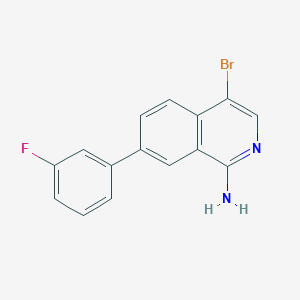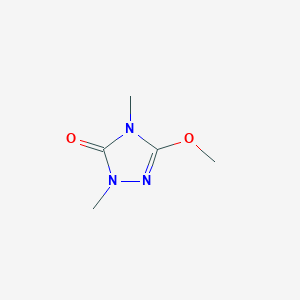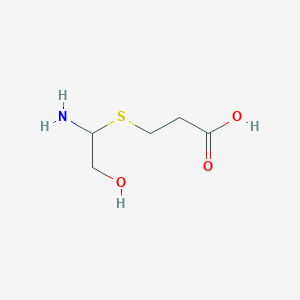
3-((1-Amino-2-hydroxyethyl)thio)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is an organic compound with the molecular formula C5H11NO3S It is a derivative of cysteine, an amino acid, and features a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid typically involves the reaction of cysteine with ethylene oxide. The reaction proceeds under mild conditions, with the cysteine acting as a nucleophile and attacking the ethylene oxide to form the thioether linkage. The reaction is usually carried out in an aqueous medium at a slightly elevated temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; usually performed under mild conditions.
Substitution: Various alkylating or acylating agents; reaction conditions depend on the specific reagent used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid involves its interaction with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: The parent amino acid from which 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is derived.
N-Acetylcysteine: A derivative of cysteine with similar antioxidant properties.
Glutathione: A tripeptide containing cysteine, known for its role in cellular antioxidant defense.
Uniqueness
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H11NO3S |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
3-(1-amino-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(3-7)10-2-1-5(8)9/h4,7H,1-3,6H2,(H,8,9) |
Clave InChI |
WERFUVFRVFVSSF-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(CO)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



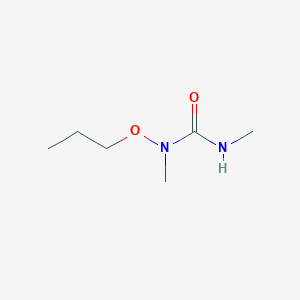
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
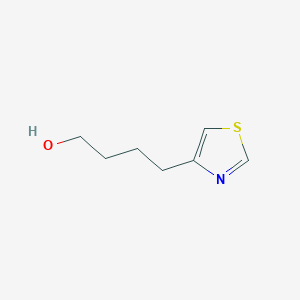
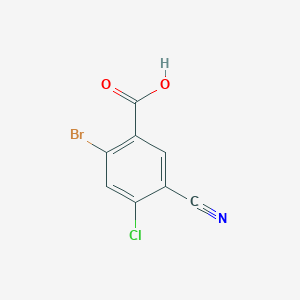


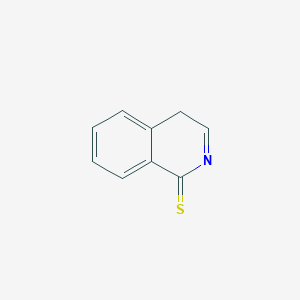

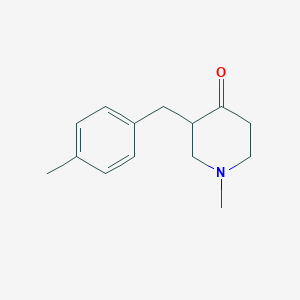
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
